molecular formula C7H12O4S B14770734 2-Cyclobutylmethanesulfonylacetic acid

2-Cyclobutylmethanesulfonylacetic acid

Katalognummer: B14770734
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: CDSUTYNLZDVXTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclobutylmethanesulfonylacetic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a methanesulfonylacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylmethanesulfonylacetic acid typically involves the following steps:

    Formation of Cyclobutylmethanesulfonyl Chloride: This is achieved by reacting cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine.

    Carboxylation: The cyclobutylmethanesulfonyl chloride is then subjected to carboxylation using carbon dioxide in the presence of a catalyst like palladium to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclobutylmethanesulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyclobutylmethanesulfonylacetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Cyclobutylmethanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to various biological and chemical effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclobutylmethanesulfonyl Chloride: A precursor in the synthesis of 2-Cyclobutylmethanesulfonylacetic acid.

    Methanesulfonylacetic Acid: Lacks the cyclobutyl group but shares similar chemical properties.

    Cyclobutylacetic Acid: Contains the cyclobutyl group but lacks the sulfonyl moiety.

Eigenschaften

Molekularformel

C7H12O4S

Molekulargewicht

192.24 g/mol

IUPAC-Name

2-(cyclobutylmethylsulfonyl)acetic acid

InChI

InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)4-6-2-1-3-6/h6H,1-5H2,(H,8,9)

InChI-Schlüssel

CDSUTYNLZDVXTI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)CS(=O)(=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.